
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
“N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research. Its applications range from drug development to understanding neurodegenerative diseases. It acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21Cl2N3 . Its molecular weight is 314.25 .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
- Research has focused on synthesizing complex molecules and analyzing their structures, particularly those related to N,N,N',N'-tetradentate ligands and their coordination with metals. For instance, studies have explored the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effects, revealing significant reductions in immobility times in mice, indicating antidepressant effects (U. Karama et al., 2016). Additionally, investigations into the Mannich reaction of pyrrole and dimethylpyrrole with monoamines and diamines have led to the discovery of novel compounds with unique yields and structural characteristics (D. Jana et al., 2019).
Coordination Chemistry and Ligand Properties
- Research in coordination chemistry has uncovered diverse applications of tetradentate ligands, including their use in forming novel azide-bridged MnII complexes with varied magnetic properties (T. Karmakar et al., 2006). These studies show how slight modifications in ligand structures can lead to significant differences in the resulting complexes' magnetic and structural properties.
Luminescence and Chemosensor Applications
- N,N'-Bis(9-anthrylmethyl)diamines have been explored as effective and selective chemosensors for detecting Zn2+ and H+ ions. These studies highlight the potential of such compounds in developing new materials for detecting and sensing specific metal ions (I. E. Tolpygin et al., 2007).
Antimicrobial Studies
- Some derivatives of tetrahydroacridine have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates that compounds with specific substituents can exhibit pronounced antimicrobial activities, offering new avenues for developing antimicrobial agents (A. E. Martin et al., 2006).
Analyse Biochimique
Biochemical Properties
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with enzymes such as acetylcholinesterase and glycogen synthase kinase 3 beta. The compound exhibits inhibitory activity against acetylcholinesterase, which is essential for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s disease . Additionally, this compound interacts with glycogen synthase kinase 3 beta, influencing various signaling pathways involved in cellular processes .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to increased acetylcholine levels, enhancing cholinergic signaling and potentially improving cognitive function . Moreover, its interaction with glycogen synthase kinase 3 beta can modulate pathways related to cell survival, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The compound binds to the catalytic and peripheral anionic sites of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This dual binding mechanism enhances its inhibitory potency. Additionally, the compound interacts with glycogen synthase kinase 3 beta, inhibiting its activity and affecting downstream signaling pathways . These interactions contribute to the compound’s therapeutic potential in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against acetylcholinesterase and glycogen synthase kinase 3 beta . Prolonged exposure may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved cognitive function and enhanced cholinergic signaling . Higher doses may lead to toxic or adverse effects, including neurotoxicity and disruption of cellular processes . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to increased levels of this neurotransmitter . Additionally, its interaction with glycogen synthase kinase 3 beta influences glucose metabolism and energy homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Studies have shown that the compound accumulates in specific tissues, such as the brain, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the synaptic cleft enhances its inhibitory activity against acetylcholinesterase, leading to increased acetylcholine levels . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCVERRFVNYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




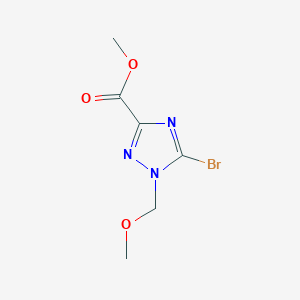

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
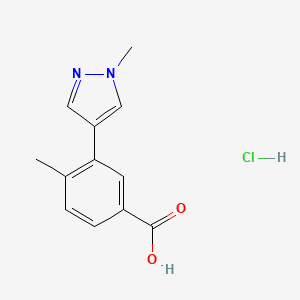
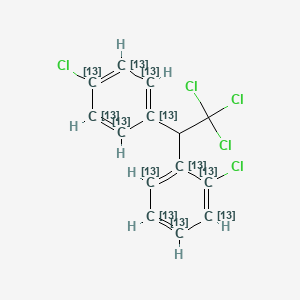
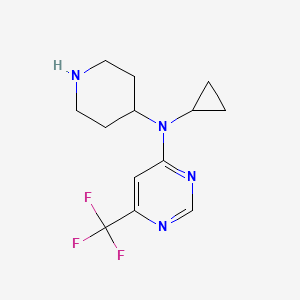
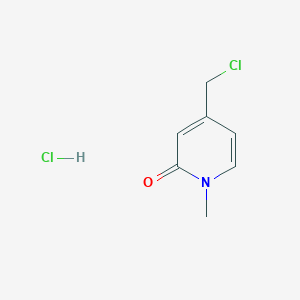
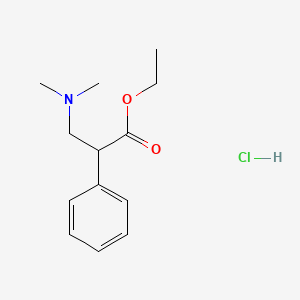

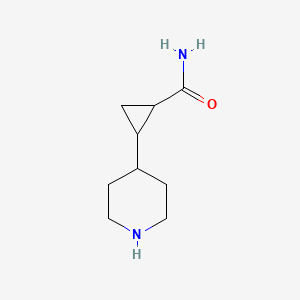
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)